ethyl 6-aminopyridine-2-carboxylate hydrochloride
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Overview
Description
Ethyl 6-aminopyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-aminopyridine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 6-aminopyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminopyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine compounds.
Scientific Research Applications
Ethyl 6-aminopyridine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 6-aminopyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-aminopicolinate: Similar in structure but lacks the hydrochloride salt form.
6-Aminopyridine-2-carboxylic acid: The parent compound without the ethyl ester group.
Ethyl 2-aminopyridine-3-carboxylate: A positional isomer with different substitution patterns
Uniqueness
Ethyl 6-aminopyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and an ester group.
Properties
CAS No. |
247100-92-1 |
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Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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